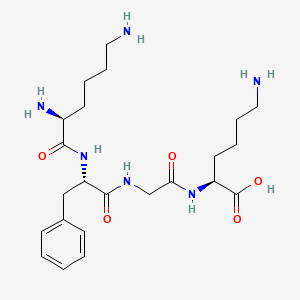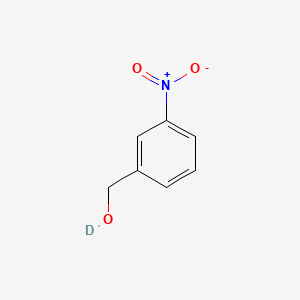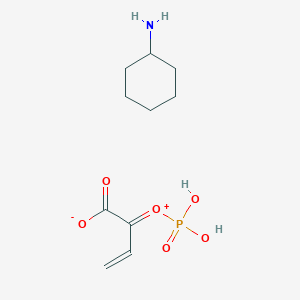
1-Bromo-5-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 1 and 5 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that are to be coupled .
Mode of Action
In the context of SM cross-coupling reactions, 1-Bromo-5-(trifluoromethyl)naphthalene likely acts as an electrophile . The bromine atom in the molecule is susceptible to oxidative addition, a process where it forms a new bond with a transition metal catalyst, such as palladium . This step is followed by transmetalation, where a group (in this case, the trifluoromethyl-naphthalene moiety) is transferred from the metal to another carbon atom .
Biochemical Pathways
In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via sm cross-coupling .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . In the context of SM cross-coupling, it contributes to the synthesis of complex organic molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are typically performed under mild and functional group tolerant conditions . The reactions are usually carried out in an inert atmosphere (like argon) to prevent unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the bromination of 5-(trifluoromethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-5-(trifluoromethyl)naphthalene is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential in drug discovery and development due to its unique structural features.
Chemical Biology: Employed in the study of biological systems and interactions at the molecular level.
Comparison with Similar Compounds
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 1-Bromo-4-(trifluoromethyl)naphthalene
- 1-Bromo-3-(trifluoromethyl)naphthalene
Uniqueness: 1-Bromo-5-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. The trifluoromethyl group at the 5-position provides distinct electronic effects compared to other positional isomers, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
1-bromo-5-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSUDXSSYTCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660161 |
Source


|
| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117539-59-0 |
Source


|
| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7-Metheno-1H-cyclopenta[c]pyridine(9CI)](/img/new.no-structure.jpg)
![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)
![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)


![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)

